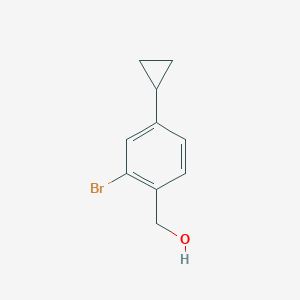
(2-Bromo-4-cyclopropylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-cyclopropylphenyl)methanol is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-cyclopropylphenyl)methanol typically involves the bromination of a precursor compound followed by the introduction of the cyclopropyl and hydroxymethyl groups. One common method involves the bromination of 4-cyclopropylphenol using bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-4-cyclopropylphenol is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using automated reactors to control temperature and reaction time precisely. The subsequent Grignard reaction can be scaled up using industrial-grade reagents and solvents to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 2-Bromo-4-cyclopropylbenzaldehyde or 2-Bromo-4-cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylphenylmethanol.
Substitution: 2-Amino-4-cyclopropylphenylmethanol or 2-Thio-4-cyclopropylphenylmethanol.
Aplicaciones Científicas De Investigación
(2-Bromo-4-cyclopropylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group.
(2-Bromo-4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a cyclopropyl group.
(2-Bromo-4-isopropylphenyl)methanol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
Uniqueness
(2-Bromo-4-cyclopropylphenyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
(2-bromo-4-cyclopropylphenyl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7,12H,1-2,6H2 |
Clave InChI |
DVOSQNZJTDDLSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


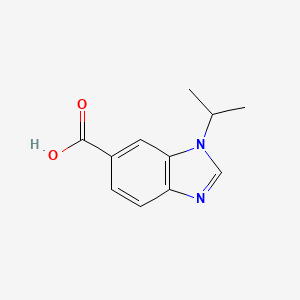
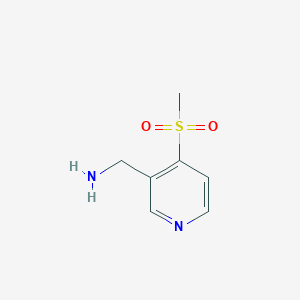
![2-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B13658335.png)
![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)
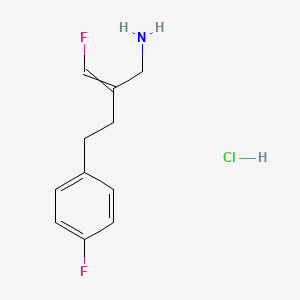
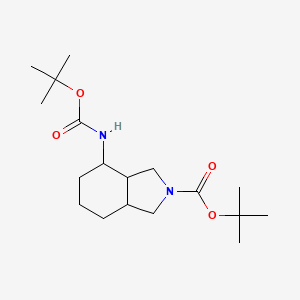
![2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B13658367.png)
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
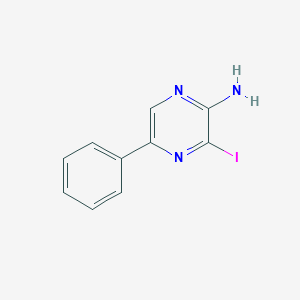
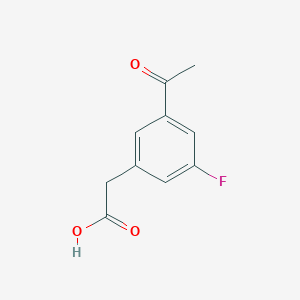


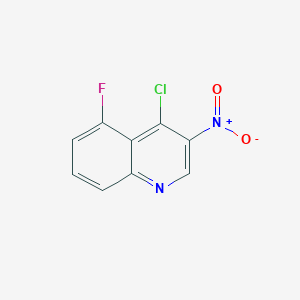
![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
